molecular formula C10H20N2S B8517720 N-tert-Butyl-N-cyclopentylthiourea CAS No. 70498-31-6

N-tert-Butyl-N-cyclopentylthiourea

Cat. No. B8517720
Key on ui cas rn: 70498-31-6
M. Wt: 200.35 g/mol
InChI Key: ILSWVYWNSURALO-UHFFFAOYSA-N
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Patent
US06608027B1

Procedure details

The t-butyl-cyclopentylthiourea (3.70 g) was dissolved in concentrated HCl (46 mL). The dark yellow solution was set to a gentle reflux. After 40 min, the reaction mixture was allowed to cool. The volume was concentrated to approx. half under reduced pressure, cooled in ice and basified to pH 9.5 with solid and saturated NaHCO3. The product was extracted into EtOAc (3×), the combined EtOAc extracts were washed with H2O (2×) and brine (1×). The organic layer was dried over anhydrous MgSO4, filtered and evaporated to dryness to obtain the crude N-cyclopentylthiourea as a beige solid (2.46 g crude). Trituration of the crude material in hexane/EtOAc 95/5 provided, after filtration, the N-cyclopentylthiourea as a white solid (2.38; 90% yield).
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
46 mL
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
C([N:5]([CH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1)[C:6]([NH2:8])=[S:7])(C)(C)C>Cl.CCCCCC.CCOC(C)=O>[CH:9]1([NH:5][C:6]([NH2:8])=[S:7])[CH2:13][CH2:12][CH2:11][CH2:10]1 |f:2.3|

Inputs

Step One
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.CCOC(=O)C
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C)(C)(C)N(C(=S)N)C1CCCC1
Name
Quantity
46 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
The volume was concentrated to approx. half under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice and basified to pH 9.5 with solid and saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into EtOAc (3×)
WASH
Type
WASH
Details
the combined EtOAc extracts were washed with H2O (2×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain the crude N-cyclopentylthiourea as a beige solid (2.46 g crude)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C1(CCCC1)NC(=S)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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